molecular formula C22H23N3O5S2 B2715744 4-[cyclohexyl(methyl)sulfamoyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide CAS No. 892852-87-8

4-[cyclohexyl(methyl)sulfamoyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide

货号: B2715744
CAS 编号: 892852-87-8
分子量: 473.56
InChI 键: LPLRFRWCLXJWAH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[cyclohexyl(methyl)sulfamoyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide is a synthetic benzothiazole derivative supplied for non-human research purposes. This compound is structurally characterized by a sulfamoyl group and a [1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl moiety, features common in pharmacologically active molecules. Compounds within this chemical class, particularly those incorporating benzothiazole and sulfonamide groups, are frequently investigated in medicinal chemistry for their potential biological activities . Research on analogous structures suggests potential applications in developing new therapeutic agents, with significant interest in their antimicrobial and anticancer properties . The mechanism of action for related compounds often involves enzyme inhibition, such as targeting thioredoxin reductase in fungal pathogens, or interaction with cellular receptors to disrupt critical metabolic processes . This product is intended for use in chemistry and biology laboratories. It is strictly for research and development purposes and is not certified for human or veterinary use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's guidelines.

属性

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S2/c1-25(15-5-3-2-4-6-15)32(27,28)16-9-7-14(8-10-16)21(26)24-22-23-17-11-18-19(30-13-29-18)12-20(17)31-22/h7-12,15H,2-6,13H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLRFRWCLXJWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 4-[cyclohexyl(methyl)sulfamoyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H23N3O5SC_{22}H_{23}N_{3}O_{5}S, with a molecular weight of approximately 473.6 g/mol. The structure includes a benzamide core modified by a sulfamoyl group and a dioxolo-benzothiazole moiety, which may contribute to its biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown effectiveness as inhibitors of key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes and disease states.
  • Antimicrobial Activity : The sulfamoyl group is known for its antibacterial properties, which may extend to this compound, making it a candidate for treating bacterial infections.

Biological Activity Overview

Biological Activity Effectiveness Reference
AntibacterialModerate to strong against specific strains
AChE InhibitionIC50 values ranging from 1.13 µM to 6.28 µM
Urease InhibitionStrong inhibitory effects observed

Case Studies and Research Findings

  • Antibacterial Screening :
    A study synthesized several compounds similar to the target molecule and assessed their antibacterial properties against strains like Salmonella typhi and Bacillus subtilis. The results indicated that compounds with similar structures displayed moderate to strong antibacterial activity, suggesting that the target compound may exhibit comparable effects in vitro .
  • Enzyme Inhibition Studies :
    The inhibitory effects on AChE were evaluated using standard assays that measure the absorbance change at 405 nm after enzyme reaction initiation. The compound demonstrated significant inhibitory activity with IC50 values indicating potent enzyme interaction, which is crucial for potential therapeutic applications in neurodegenerative diseases .
  • Binding Affinity Studies :
    Bovine serum albumin (BSA) binding assays were conducted to determine the pharmacokinetic properties of similar compounds. These studies revealed strong binding interactions, suggesting that the target compound may have favorable distribution characteristics in biological systems .

相似化合物的比较

Comparison with Structurally Similar Compounds

Sulfamoyl-Benzamide Derivatives with Varied Substituents

Table 1: Key Structural and Functional Differences
Compound Name R1 (Sulfamoyl Group) R2 (Amine-Linked Moiety) Biological Activity (IC50/MIC) Source
4-[cyclohexyl(methyl)sulfamoyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide Cyclohexyl(methyl) [1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl Not reported N/A
LMM5: 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide Benzyl(methyl) 1,3,4-oxadiazole with 4-methoxyphenyl Antifungal (MIC: 8 µg/mL)
LMM11: 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Cyclohexyl(ethyl) 1,3,4-oxadiazole with furan-2-yl Antifungal (MIC: 16 µg/mL)
4-(dimethylsulfamoyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide Dimethyl [1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl Not reported

Key Observations :

  • LMM5 and LMM11, with oxadiazole rings, show antifungal activity, whereas the [1,3]dioxolo[1,3]benzothiazole moiety in the target compound might alter target binding due to its fused dioxole ring system. Ethyl vs. methyl substitution in LMM11 reduces antifungal potency (MIC increases from 8 to 16 µg/mL), highlighting the sensitivity of activity to alkyl chain length .

Benzothiazole and Triazole Derivatives

Table 2: Comparison with Heterocyclic Analogs
Compound Class Core Structure Functional Groups Notable Properties Source
[1,3]dioxolo[4,5-f][1,3]benzothiazole Fused benzothiazole-dioxole Sulfamoyl, nitro, or alkyl substituents Enhanced metabolic stability
1,2,4-Triazole-3-thiones Triazole-thione tautomers Sulfonylphenyl, difluorophenyl Halogen substituents (Cl, Br) improve enzyme inhibition
1,3,4-Oxadiazoles (LMM5, LMM11) Oxadiazole ring Methoxyphenyl, furan Antifungal via Trr1 inhibition

Structural and Functional Insights :

  • Benzothiazole vs.
  • Halogen Effects : In triazole derivatives (), bromine or chlorine substituents increase electron-withdrawing effects, enhancing enzyme binding affinity compared to unsubstituted analogs .

Physicochemical and Pharmacokinetic Properties

Table 3: Calculated Properties of Selected Analogs
Compound Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Topological Polar Surface Area (Ų)
This compound (Target) ~495 (estimated) ~4.5 8 ~113
LMM5 577.6 5.2 8 125
LMM11 533.6 4.8 7 118
4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide () 481.6 4.2 6 113

Analysis :

  • Higher XLogP3 values (e.g., LMM5: 5.2) correlate with increased lipophilicity, which may improve tissue penetration but reduce aqueous solubility.
  • The target compound’s polar surface area (~113 Ų) suggests moderate blood-brain barrier permeability, comparable to ’s benzothiazole derivative .

常见问题

Q. Does the compound exhibit synergistic effects with existing therapeutics?

  • Methodology :
  • Checkerboard Assays : Test combinations with antibiotics (e.g., β-lactams) or chemotherapeutics (e.g., doxorubicin), calculating fractional inhibitory concentration indices (FICI) .
  • Mechanistic Studies : Use transcriptomics (RNA-seq) to identify upregulated/downregulated pathways in combination treatments .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。